molecular formula C18H14N2O3 B2376357 N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide CAS No. 2097926-66-2

N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide

Cat. No. B2376357
CAS RN: 2097926-66-2
M. Wt: 306.321
InChI Key: JHEKVWMHFIMRKJ-UHFFFAOYSA-N
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Description

N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the class of indole-2-carboxamide compounds, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Electronic Structure and Bioactivity Analysis

The electronic structure approaches have been employed to investigate the chemical characteristics of carboxamide derivatives with antitumor activity. Through conformational analysis, UV absorptions, and wavefunction-based reactivity analyses such as localized orbital locator (LOL) and electron localization function (ELF), insights into the electronic properties sufficient for predicting bioactivity have been provided. These studies include docking with several protein data bank (PDB) entries due to the anticancer activity of these derivatives, highlighting the highest binding energy and detailed molecular dynamics (MD) simulations, which are investigated extensively (J. S. Al-Otaibi et al., 2022).

Novel PET Tracer for Imaging Cancer Tyrosine Kinase

A new potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase has been synthesized through the nucleophilic substitution of the nitro-precursor. This development involves a combination of solid-phase extraction with high-performance liquid chromatography purification procedures, yielding radiochemical results in 15-25% (Ji‐Quan Wang et al., 2005).

Molecular Structure Analysis from Marine Fungus

The crystal structure of N-methyl-1H- indole-2-carboxamide, an indole derivative isolated from marine fungus, has been determined. This study provides a complete assignment of the 1H and 13C-NMR spectra, enhancing understanding of its molecular structure and potential applications in scientific research (Manríquez et al., 2009).

Annulation Reactions for Chemical Synthesis

Research into the reaction of indole carboxylic acid/amide with propargyl alcohols has led to the discovery of [4 + 3]-annulation and unexpected carboxamide group migration. This provides a novel method for synthesizing fused seven-membered lactones/lactams, demonstrating significant advancements in the field of chemical synthesis (K. Selvaraj et al., 2019).

Antibacterial Activity of Semicarbazone Derivatives

The synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives have shown significant antibacterial activity. These compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing their potential as antibacterial agents (Fernando Carrasco et al., 2020).

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-18(16-9-12-3-1-2-4-15(12)20-16)19-10-14-5-6-17(23-14)13-7-8-22-11-13/h1-9,11,20H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKVWMHFIMRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide

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